molecular formula C16H23ClN4O3 B2684429 Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate CAS No. 2402836-97-7

Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate

货号: B2684429
CAS 编号: 2402836-97-7
分子量: 354.84
InChI 键: XANVVMUXMLOXRK-HAQNSBGRSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate is a useful research compound. Its molecular formula is C16H23ClN4O3 and its molecular weight is 354.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate is a compound of interest due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts. This article reviews the biological activity of this compound, synthesizing findings from diverse research studies and patents.

Chemical Structure and Synthesis

The compound is characterized by a complex structure that includes a tert-butyl group, a chloropyrimidine moiety, and a cyclohexyl carbamate. The synthesis of this compound has been explored in various studies, highlighting methods that utilize neutral reagents to enhance yield and purity .

Anti-inflammatory Effects

A significant aspect of the biological activity of this compound is its anti-inflammatory potential. Research indicates that derivatives of pyrimidine compounds exhibit notable inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in inflammatory pathways.

  • Inhibition Data :
    • IC50 values for related compounds against COX-1 were reported as 19.45 ± 0.07 μM, while COX-2 inhibition showed IC50 values ranging from 23.8 ± 0.20 μM to 42.1 ± 0.30 μM .

Anticancer Properties

The compound's structural features suggest potential anticancer properties, particularly through mechanisms involving kinase inhibition. For instance, small molecule inhibitors similar to this compound have shown selective inhibition of specific kinases associated with cancer proliferation .

In Vivo Studies

Several studies have evaluated the anti-inflammatory effects of pyrimidine derivatives in animal models:

  • Carrageenan-induced Paw Edema : This model demonstrated significant reductions in edema when treated with pyrimidine derivatives, suggesting effective anti-inflammatory action.
  • Cotton Pellet-induced Granuloma : Results indicated a decrease in granuloma formation, further supporting the anti-inflammatory potential .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and apoptosis induction capabilities of related compounds:

  • Cell Cycle Arrest : Compounds similar to this compound were shown to induce cell cycle arrest at various phases, indicating a mechanism for inhibiting cancer cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Research indicates that electron-donating groups on the pyrimidine ring enhance anti-inflammatory activity, while modifications on the cyclohexyl moiety can influence potency against specific targets .

Summary of Findings

Biological Activity IC50 Values Model Used
COX-1 Inhibition19.45 ± 0.07 μMIn vitro
COX-2 Inhibition23.8 - 42.1 μMIn vitro
Anti-inflammatorySignificant reduction in paw edemaIn vivo
Anticancer (apoptosis)Induction observedIn vitro

科学研究应用

Pharmaceutical Applications

2.1 Intermediate in Drug Synthesis

The primary application of tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate lies in its function as an intermediate in the synthesis of Edoxaban, an oral anticoagulant used for the treatment of atrial fibrillation and venous thromboembolism. The synthesis process involves several steps, where this compound plays a crucial role in forming the active pharmaceutical ingredient (API) .

2.2 Mechanism of Action

Edoxaban works by inhibiting Factor Xa, a key component in the coagulation cascade, thereby preventing thrombus formation. The structural features of this compound are integral to maintaining the efficacy and selectivity of Edoxaban against other coagulation factors .

Synthesis Methodologies

The synthesis of this compound involves several key steps:

  • Reagents : The synthesis typically starts with tert-butyl N-((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate and ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate.
  • Reaction Conditions : The reaction is carried out in an organic solvent with the addition of a base to facilitate the formation of the desired carbamate .
  • Purification : Techniques such as High Performance Liquid Chromatography (HPLC) are employed to purify the product and ensure high yield and purity .

Case Studies

4.1 Synthesis Efficiency

A study highlighted the efficiency of using this compound as an intermediate in drug synthesis. The research demonstrated that optimizing reaction conditions could significantly enhance yield while reducing reaction times .

4.2 Biological Activity Assessment

Research has indicated that derivatives of this compound exhibit promising biological activity against specific targets relevant to cancer therapy and other diseases. Further studies are ongoing to explore its full therapeutic potential beyond its current applications .

Data Table: Synthesis Parameters

ParameterValue
Reaction Time1 - 10 hours
Solvent TypeOrganic solvent
Base UsedVaries (specific to reaction conditions)
Purification MethodHPLC
YieldOptimized based on conditions

常见问题

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing intermediates in the multi-step synthesis of this compound?

  • Methodological Answer : The synthesis involves sequential steps: nucleophilic substitution, nitro reduction, acetylation, and cyclization.

  • Step 1 (Substitution) : Use THF as a solvent with NaHCO₃ (3 equiv) to facilitate the reaction between 2,4-dichloro-5-nitropyrimidine and tert-butyl carbamate derivatives at room temperature. Excess base ensures deprotonation of the amine nucleophile .
  • Step 2 (Nitro Reduction) : Employ Fe powder (14 equiv) with saturated NH₄Cl in ethanol under reflux. The crude product is purified via column chromatography, with MS (ESI+) used to confirm reduction to the amine intermediate (m/z 356 [M + H]⁺) .
  • Step 3 (Acetylation) : React the amine intermediate with methyl 2-chloro-2-oxoacetate in THF and NaHCO₃ (6 equiv) for 4 hours. Monitor completion via TLC and purify using silica gel chromatography .

Q. How can researchers confirm the structural integrity of intermediates during synthesis?

  • Methodological Answer :

  • Mass Spectrometry (MS) : Use ESI+ to verify molecular ions (e.g., m/z 386 for the nitro intermediate, m/z 356 for the reduced amine) .
  • Chromatography : Column chromatography (silica gel, gradient elution with EtOAc/hexane) ensures purity. Retention factors (Rf) should align with reference standards .
  • Reaction Monitoring : Track nitro group reduction via color change (yellow to colorless) and confirm via loss of the nitro peak in IR spectroscopy .

Q. What solvent systems are effective for purification of intermediates?

  • Methodological Answer :

  • Polar Intermediates : Use EtOAc/hexane gradients (e.g., 20–50% EtOAc) for nitro-containing compounds.
  • Amine Intermediates : Optimize with methanol/dichloromethane (1–5% MeOH) to prevent tailing .

Advanced Research Questions

Q. How can mechanistic insights improve yield in the cyclization step to form the pyrazino[1,2-e]purin-6'-one core?

  • Methodological Answer : Cyclization in NMP at 100°C for 5 hours involves intramolecular nucleophilic attack of the amide nitrogen on the carbonyl group. Key considerations:

  • Solvent Effects : Polar aprotic solvents like NMP stabilize transition states and enhance reaction rates.
  • Temperature Control : Prolonged heating (>5 hours) may lead to decomposition; monitor via HPLC to balance conversion and byproduct formation .
  • Catalysis : Explore Lewis acids (e.g., ZnCl₂) to lower activation energy, though patent methods avoid catalysts to simplify purification .

Q. How do substituents on the pyrimidine ring influence reactivity in cross-coupling reactions?

  • Methodological Answer : The 2-chloro and 5-carbonyl groups direct reactivity:

  • Nucleophilic Aromatic Substitution : The 2-chloro position is susceptible to displacement by amines (e.g., tert-butyl carbamate derivatives), while the 5-carbonyl group stabilizes intermediates via resonance .
  • Contradictions in Data : Patent EP 3 (2021) shows Pd-mediated coupling (Pd₂(dba)₃/BINAP) at the 5-position of pyrimidine with heteroaryl amines, but competing reactions at the 2-chloro position require careful ligand selection to suppress side products .

Q. What strategies resolve contradictions in nitro reduction efficiency between small- and large-scale syntheses?

  • Methodological Answer :

  • Scale-Up Challenges : Fe/NH₄Cl reduction in ethanol works for mmol-scale reactions (e.g., 7.8 mmol) but may require alternative reductants (e.g., catalytic hydrogenation with Pd/C) for larger batches to avoid Fe residue contamination .
  • Analytical Validation : Compare yields via ¹H NMR integration of aromatic protons (post-reduction) and quantify residual nitro compounds using HPLC with UV detection at 270 nm .

Q. Data Contradiction Analysis

Q. Why do different synthetic routes for analogous compounds show variability in cyclization efficiency?

  • Methodological Answer : Cyclization yields depend on:

  • Steric Effects : Bulky tert-butyl groups may hinder conformational flexibility required for ring closure. Compare with spirocyclic analogs in EP 3 (2021), where cyclohexyl substituents improve yields by pre-organizing the transition state .
  • Solvent Polarity : NMP (high polarity) outperforms DMF or DMSO in cyclization due to better stabilization of charged intermediates .

属性

IUPAC Name

tert-butyl N-[4-[(2-chloropyrimidine-5-carbonyl)amino]cyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23ClN4O3/c1-16(2,3)24-15(23)21-12-6-4-11(5-7-12)20-13(22)10-8-18-14(17)19-9-10/h8-9,11-12H,4-7H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XANVVMUXMLOXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NC(=O)C2=CN=C(N=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。